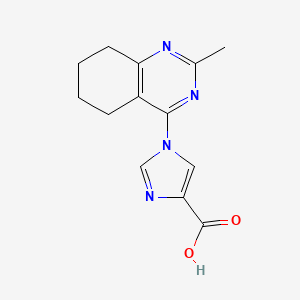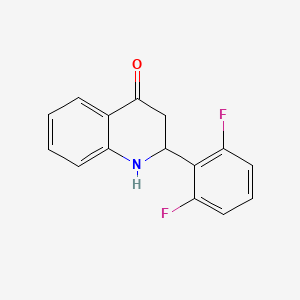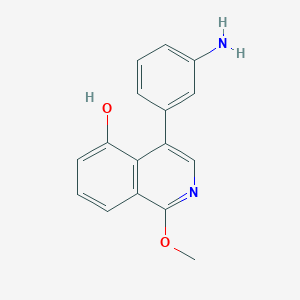
1,5-Dimethyl(1)benzothieno(2,3-g)isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dimethylbenzo[4,5]thieno[2,3-g]isoquinoline is a heterocyclic compound that integrates a benzo and thieno ring fused with an isoquinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-dimethylbenzo[4,5]thieno[2,3-g]isoquinoline typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of substituted benzaldehydes with thieno derivatives under specific conditions. For instance, a palladium-catalyzed coupling reaction followed by cyclization can be employed to construct the isoquinoline core .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethylbenzo[4,5]thieno[2,3-g]isoquinoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can be used to modify the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,5-Dimethylbenzo[4,5]thieno[2,3-g]isoquinoline has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism by which 1,5-dimethylbenzo[4,5]thieno[2,3-g]isoquinoline exerts its effects is primarily through interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, depending on the compound’s functional groups and overall structure. The pathways involved often relate to the inhibition of enzyme activity or interference with cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
Benzo[4,5]imidazo[2,1-a]isoquinoline: Similar in structure but contains an imidazole ring instead of a thieno ring.
Thieno[2,3-d]pyrimidine: Another thieno-fused heterocycle with different biological activities.
Uniqueness
1,5-Dimethylbenzo[4,5]thieno[2,3-g]isoquinoline is unique due to its specific fusion of benzo, thieno, and isoquinoline rings, which imparts distinct electronic and steric properties. These properties can be exploited to develop novel compounds with tailored biological activities and material properties .
Properties
CAS No. |
23436-73-9 |
|---|---|
Molecular Formula |
C17H13NS |
Molecular Weight |
263.4 g/mol |
IUPAC Name |
1,5-dimethyl-[1]benzothiolo[2,3-g]isoquinoline |
InChI |
InChI=1S/C17H13NS/c1-10-12-7-8-18-11(2)14(12)9-15-13-5-3-4-6-16(13)19-17(10)15/h3-9H,1-2H3 |
InChI Key |
ZCVWAHUQQFAANM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CN=C(C2=CC3=C1SC4=CC=CC=C43)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-6-fluoro-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B11856974.png)
![N-(2-Azabicyclo[2.2.1]heptan-6-yl)imidazo[1,5-a]pyridine-7-carboxamide](/img/structure/B11856981.png)


![4-Chloro-1-(6-methoxypyridin-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11857001.png)




![2-[4'-(Trifluromethyl)phenyl]-4-methylimidazole-5-methanol](/img/structure/B11857043.png)




